molecular formula C27H25NOP+ B12670850 N-(2-((Triphenylphosphoranyl)methyl)phenyl)acetamide CAS No. 80556-69-0

N-(2-((Triphenylphosphoranyl)methyl)phenyl)acetamide

Cat. No.: B12670850
CAS No.: 80556-69-0
M. Wt: 410.5 g/mol
InChI Key: HPJOKHYZSIFSFY-UHFFFAOYSA-O
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Description

N-(2-((Triphenylphosphoranyl)methyl)phenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a triphenylphosphoranyl group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((Triphenylphosphoranyl)methyl)phenyl)acetamide typically involves the reaction of triphenylphosphine with a suitable precursor, such as a halogenated phenylacetamide. The reaction is usually carried out in the presence of a base, such as sodium hydride, under an inert atmosphere to prevent oxidation. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as tetrahydrofuran (THF), for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((Triphenylphosphoranyl)methyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Formation of triphenylphosphine oxide derivatives.

    Reduction: Formation of N-(2-((Triphenylphosphoranyl)methyl)phenyl)amine.

    Substitution: Formation of substituted phenylacetamide derivatives.

Scientific Research Applications

N-(2-((Triphenylphosphoranyl)methyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-((Triphenylphosphoranyl)methyl)phenyl)acetamide involves its interaction with specific molecular targets. The triphenylphosphoranyl group can act as a ligand, coordinating with metal ions or interacting with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The acetamide moiety can also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-Methoxy-N-methyl(triphenylphosphoranylidene)acetamide: Similar in structure but with a methoxy and methyl group instead of the acetamide moiety.

    N-(2-(Trifluoromethoxy)phenyl)acetamide: Contains a trifluoromethoxy group instead of the triphenylphosphoranyl group.

Uniqueness

N-(2-((Triphenylphosphoranyl)methyl)phenyl)acetamide is unique due to the presence of the triphenylphosphoranyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

80556-69-0

Molecular Formula

C27H25NOP+

Molecular Weight

410.5 g/mol

IUPAC Name

(2-acetamidophenyl)methyl-triphenylphosphanium

InChI

InChI=1S/C27H24NOP/c1-22(29)28-27-20-12-11-13-23(27)21-30(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26/h2-20H,21H2,1H3/p+1

InChI Key

HPJOKHYZSIFSFY-UHFFFAOYSA-O

Canonical SMILES

CC(=O)NC1=CC=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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